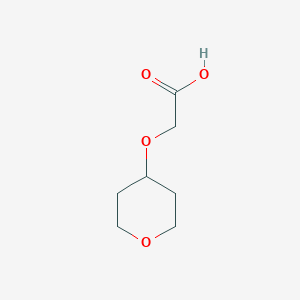

2-(Oxan-4-yloxy)acetic acid

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(oxan-4-yloxy)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c8-7(9)5-11-6-1-3-10-4-2-6/h6H,1-5H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLDMKMJATGCDPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1OCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160251-58-1 | |

| Record name | 2-(oxan-4-yloxy)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Tetrahydropyran Containing Scaffolds in Bioactive Molecules

The tetrahydropyran (B127337) (THP) ring, also known as an oxane, is a six-membered, non-aromatic heterocycle that is a prominent feature in a vast number of biologically active molecules, particularly marine natural products. mdpi.com This structural unit is often referred to as a "privileged scaffold" in medicinal chemistry. This designation stems from its proven ability to interact with a wide range of biological targets, conferring favorable properties onto the molecules that contain it.

The significance of the THP scaffold lies in several key attributes:

Conformational Stability and Rigidity : The THP ring provides a degree of three-dimensional bulk and conformational rigidity. This can be crucial for enhancing the binding selectivity of a molecule to its specific biological target, such as an enzyme or receptor.

Metabolic Resistance : Compounds incorporating THP scaffolds often show greater metabolic stability compared to more flexible, linear (acyclic) counterparts. This can lead to improved pharmacokinetic profiles, a critical factor in drug development.

Improved Physicochemical Properties : The oxygen atom in the heterocycle can act as a hydrogen bond acceptor, influencing the molecule's solubility and interactions with biological systems.

Due to these beneficial characteristics, considerable research effort has been dedicated to developing efficient and stereoselective methods for synthesizing substituted tetrahydropyran derivatives. mdpi.comnih.gov Methodologies such as the hetero-Diels-Alder reaction, ring-closing metathesis, and various cyclization strategies are employed to construct this valuable heterocyclic template for use in the synthesis of medicinal agents and natural products. nih.gov The inclusion of THP moieties is considered a strategic approach when seeking to improve the bioactivity of a compound. researchgate.netresearchgate.net

Overview of Carboxylic Acid Derivatives in Medicinal Chemistry

The carboxylic acid functional group is one of the most vital components in the design and function of pharmaceuticals. nih.gov It is estimated that approximately 25% of all commercialized drugs contain a carboxylic acid group. wiley-vch.de This prevalence is due to the group's unique physicochemical properties that are essential for biological activity.

Key roles of carboxylic acids and their derivatives in medicinal chemistry include:

Drug-Target Interactions : The carboxylic acid moiety is an excellent hydrogen bond donor and acceptor. This allows it to form strong electrostatic interactions and hydrogen bonds with biological targets, often making it a critical part of a molecule's pharmacophore (the portion of the molecule responsible for its biological activity). nih.govresearchgate.net

Solubility Enhancement : The introduction of a carboxylic acid group can significantly improve a compound's water solubility. wiley-vch.de At physiological pH, the group is typically ionized to its carboxylate form, which is more readily solvated by water than a neutral molecule, aiding in formulation and bioavailability. researchgate.net

Prodrugs : Ester derivatives of carboxylic acids are commonly used in prodrug strategies. These esters can mask the polar carboxylic acid group, often facilitating absorption and distribution of the drug to its target site. Once in the body, ubiquitous esterase enzymes hydrolyze the ester back to the active carboxylic acid form. wiley-vch.de

Synthetic Handles : Carboxylic acids are versatile synthetic intermediates that can be readily converted into other functional groups, such as amides and esters, allowing for the construction of complex molecular architectures. numberanalytics.com

While indispensable, the carboxylic acid group can sometimes present challenges, such as limited ability to cross biological membranes or metabolic instability. nih.gov In such cases, medicinal chemists often employ a strategy of replacing the carboxylic acid with a bioisostere—a different functional group (like a tetrazole) that mimics the key properties of the carboxylic acid while potentially overcoming its liabilities. nih.govscience.gov

Research Trajectories for Novel Acetic Acid Derivatives

Strategic Approaches to Oxane Ring Functionalization and Acetic Acid Linkage

The construction of 2-(oxan-4-yloxy)acetic acid fundamentally involves the coupling of a tetrahydropyran (B127337) (oxane) ring with an acetic acid derivative. The key bond formations are the ether linkage to the 4-position of the oxane ring and the carboxylic acid functionality.

Esterification and Hydrolysis Pathways

One common strategy involves the initial synthesis of an ester derivative, such as ethyl 2-(oxan-4-yloxy)acetate, which is then hydrolyzed to the desired carboxylic acid.

The esterification process itself can be achieved through various methods. A prevalent method is the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. chemguide.co.ukdergipark.org.tr For instance, the reaction of ethanoic acid and ethanol can produce ethyl ethanoate. chemguide.co.uk This reaction is reversible, and to drive it towards the product, the ester is often distilled off as it forms. chemguide.co.uk

Once the ester is formed, hydrolysis is carried out to yield the final carboxylic acid. This can be achieved through either acidic or basic conditions. libretexts.org Acid-catalyzed hydrolysis is the reverse of esterification and involves heating the ester with an excess of water and a strong acid catalyst. libretexts.orglibretexts.org For example, ethyl ethanoate can be hydrolyzed to ethanoic acid and ethanol. libretexts.org Basic hydrolysis, also known as saponification, involves treating the ester with a base like sodium hydroxide (B78521) to produce a carboxylate salt and an alcohol. libretexts.org This reaction typically goes to completion. libretexts.org A specific example is the synthesis of 2-pentyloxyimino-2-(2-amino-1,3-thiazol-4-yl)acetic acid from its ethyl ester using sodium hydroxide in a mixture of methanol (B129727) and tetrahydrofuran. prepchem.com

A patent describes a one-pot method for producing esters of 2,4-dichlorophenoxyacetic acid from phenoxyacetic acid by chlorination followed by esterification without isolating the intermediate acid. google.com

Table 1: Comparison of Hydrolysis Methods for Ester to Carboxylic Acid Conversion

| Feature | Acidic Hydrolysis | Basic Hydrolysis (Saponification) |

| Catalyst/Reagent | Strong acid (e.g., HCl, H₂SO₄) | Strong base (e.g., NaOH, KOH) |

| Reaction Type | Reversible | Irreversible (goes to completion) |

| Products | Carboxylic acid and alcohol | Carboxylate salt and alcohol |

| Conditions | Typically heated with excess water | Base is a reactant, not just a catalyst |

Etherification Reactions for Oxan-4-yloxy Moiety Introduction

The formation of the ether linkage is a critical step in the synthesis of this compound. The Williamson ether synthesis is a widely recognized and versatile method for this transformation. masterorganicchemistry.comsemanticscholar.org This SN2 reaction involves an alkoxide reacting with an alkyl halide. masterorganicchemistry.comyoutube.com For the synthesis of this compound, this would typically involve the reaction of the alkoxide of tetrahydropyran-4-ol with a haloacetic acid derivative, such as chloroacetic acid. gordon.edu

The reaction is generally faster when using the alkoxide (the conjugate base of the alcohol) rather than the neutral alcohol. masterorganicchemistry.com The alkoxide can be prepared by reacting the alcohol with a strong base like sodium hydride (NaH). masterorganicchemistry.comyoutube.com The choice of solvent is also important, with the parent alcohol of the alkoxide or polar aprotic solvents like THF and DMSO being common choices. masterorganicchemistry.com It is crucial to use a primary alkyl halide to favor the SN2 reaction, as secondary and tertiary alkyl halides can lead to elimination byproducts. masterorganicchemistry.com

An alternative to the Williamson ether synthesis involves using silver oxide (Ag₂O) as a milder reagent, which avoids the need for a strong base and the formation of an alkoxide intermediate. libretexts.org Other methods for forming ether linkages include the Mitsunobu reaction, which utilizes reagents like diethyl azodicarboxylate (DEAD) and triphenylphosphine (B44618) (PPh₃) to couple an alcohol with a pronucleophile.

Carbon-Carbon Bond Formation for Acetic Acid Side Chain Elaboration

While less direct for this specific target molecule, strategies involving carbon-carbon bond formation can be employed to construct the acetic acid side chain on a pre-functionalized oxane ring. These methods are more general for creating carboxylic acid derivatives.

For instance, computational studies have shown that acetic acid can catalyze the formation of a succinimide (B58015) from an aspartic acid residue through a concerted bond reorganization mechanism. science.gov This highlights the role of carboxylic acids in mediating complex bond formations. More broadly, research into C-C bond formation has explored various catalytic systems, including transition metal catalysis, electrochemistry, and photochemistry, often utilizing biomass-derived aromatics as starting materials. rsc.orgresearchgate.net These advanced methods provide a toolbox for constructing complex molecular architectures, which could be adapted for the synthesis of acetic acid derivatives on cyclic ethers.

Development of Novel Synthetic Pathways

In line with the growing emphasis on sustainable and efficient chemical manufacturing, new approaches are being developed for the synthesis of this compound and related compounds.

Green Chemistry Approaches in Synthesis

Green chemistry principles aim to reduce waste and the use of hazardous substances in chemical processes. imist.ma For the synthesis of acetic acid itself, bio-fermentation of renewable feedstocks like corn starch and sugar cane is a promising green alternative to traditional petrochemical-based methods. coherentmarketinsights.com Additionally, innovative photoreduction processes using green light and novel catalysts derived from industrial waste like zinc ash are being explored to convert carbonate compounds into acetic acid. srmap.edu.in

Continuous-Flow Synthesis Techniques

Continuous-flow chemistry offers significant advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety for handling hazardous intermediates, and potential for automation and scalability. purdue.edu This technology has been successfully applied to accelerate reactions that are typically slow under conventional heating, such as the Williamson ether synthesis. semanticscholar.org For example, a microwave-assisted flow reactor was used for the rapid and continuous synthesis of (E)-3-[4-(pent-4-en-1-yloxy)phenyl]acrylic acid. semanticscholar.org

Furthermore, continuous-flow systems have been developed for the safe in-line generation and use of hazardous reagents like diazomethane (B1218177) for the methylation of carboxylic acids. rsc.org A novel, metal-free, continuous two-step method for the synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl)acetic acid has been reported, which is atom-economical and avoids chromatography and isolation of intermediates, leading to higher yields compared to batch processes. chemrxiv.org These examples demonstrate the potential for developing efficient, safe, and scalable continuous-flow processes for the synthesis of this compound.

Table 2: Comparison of Batch vs. Continuous-Flow Synthesis

| Parameter | Batch Synthesis | Continuous-Flow Synthesis |

| Reaction Time | Often longer, from hours to days | Can be significantly shorter, from minutes to hours |

| Heat & Mass Transfer | Less efficient, potential for hotspots | Highly efficient due to high surface-area-to-volume ratio |

| Safety | Handling of hazardous intermediates can be risky | In-line generation and consumption of hazardous species improves safety |

| Scalability | Can be challenging, "scaling-up" | Easier to scale by running the system for longer ("scaling-out") |

| Process Control | More difficult to precisely control parameters | Excellent control over reaction parameters (temperature, pressure, stoichiometry) |

Stereoselective Synthesis of Chiral Analogues

The synthesis of specific chiral analogues of this compound requires precise control over stereochemistry. Achieving high enantiomeric or diastereomeric purity is critical, as different stereoisomers can exhibit distinct biological activities. Several established strategies in asymmetric synthesis can be adapted to produce these chiral molecules. ethz.ch

Common approaches to stereoselective synthesis include the use of a chiral pool, chiral auxiliaries, asymmetric catalysis, and resolution. ethz.ch The "chiral pool" approach utilizes enantiomerically pure starting materials, such as sugars or amino acids, to introduce the desired stereocenters into the final product. ethz.ch For analogues of this compound, this could involve starting with a chiral version of the oxane ring or a chiral derivative of the acetic acid side chain.

Another powerful method involves the use of chiral auxiliaries. These are enantiopure compounds that are temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed and can often be recycled. ethz.ch For instance, a chiral auxiliary could be appended to the acetic acid moiety to control the formation of a stereocenter on an analogue's side chain.

Asymmetric catalysis, where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product, represents a highly efficient strategy. ethz.ch Organocatalysis and transition-metal catalysis are two prominent forms. For example, asymmetric organocatalysis might be employed to achieve high enantiomeric excess in the synthesis of complex structures. vulcanchem.com

Furthermore, carboxylic acid groups, such as the one in this compound, serve as effective handles for creating chiral derivatives. One synthetic strategy involves coupling the carboxylic acid with commercially available, enantiomerically pure amino alcohols. This reaction can be facilitated by a coupling reagent like O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU) to produce chiral amide derivatives in good yields. researchgate.net

Validation of the stereochemical purity of the resulting chiral analogues is a crucial final step. Techniques such as chiral High-Performance Liquid Chromatography (HPLC) and X-ray crystallography are essential for confirming the enantiomeric excess and absolute configuration of the synthesized compounds. vulcanchem.com

Scale-Up Considerations for Laboratory to Industrial Production

Transitioning the synthesis of this compound from a laboratory setting to industrial-scale production introduces a distinct set of challenges related to efficiency, cost, safety, and environmental impact. The methods that are effective on a small scale may not be viable for large-volume manufacturing. researchgate.net

A key consideration is the shift from batch processing, common in laboratories, to continuous flow manufacturing. Continuous flow systems, which often utilize microreactors, can significantly reduce reaction times, improve heat and mass transfer, and enhance safety and process control. For related chemical processes, replacing batch reactors with continuous flow reactors has been shown to dramatically increase yield and reduce reaction time.

Table 1: Comparison of Batch vs. Continuous Flow Reactor Performance for Iodination

| Parameter | Batch Reactor | Flow Reactor |

| Temperature (°C) | 60 | 120 |

| Residence/Reaction Time | 4 hours | 5 minutes |

| Yield (%) | 78 | 92 |

Process design for large-scale production also involves a thorough techno-economic analysis to ensure profitability. researchgate.net This analysis includes evaluating the cost of raw materials, energy consumption, waste treatment, and labor. researchgate.net For the industrial production of related compounds like 2,4-dichlorophenoxyacetic acid, a detailed process design aims to optimize reaction conditions, select cost-effective catalysts, and implement efficient product purification and waste recovery systems. researchgate.net For example, in syntheses that produce significant amounts of byproducts like hydrochloric acid (HCl), implementing a recovery and purification step can turn a waste stream into a saleable product. researchgate.net

Table 2: Conceptual Process Parameters for Industrial Scale-Up

| Parameter | Laboratory Scale | Industrial Scale Consideration |

| Reaction Vessel | Glass Flask (Batch) | Continuous Flow Reactor / Large-scale Batch Reactor |

| Catalyst | Stoichiometric Reagents | Heterogeneous or Recyclable Homogeneous Catalysts |

| Solvent | High-purity, small volume | Recoverable/Recyclable, lower cost solvents |

| Purification | Column Chromatography | Crystallization, Distillation, Extraction |

| Byproduct Handling | Neutralization/Disposal | Recovery, Recycling, or Conversion to valuable products |

| Process Control | Manual Monitoring | Automated sensors and control systems |

Ultimately, the successful scale-up of this compound synthesis requires a multidisciplinary approach, integrating chemical engineering principles with organic synthesis to develop a process that is not only efficient and high-yielding but also economically viable and environmentally sustainable. csic.es

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments would provide an unambiguous assignment of all atoms in this compound.

Proton NMR (¹H NMR) Spectroscopic Assignments

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For this compound, distinct signals are expected for the oxane ring protons, the methylene (B1212753) bridge protons, and the acidic proton. The chemical shift of protons is influenced by neighboring atoms and functional groups. hw.ac.uk

The expected signals would be:

Carboxylic Acid Proton (-COOH): A broad singlet appearing far downfield, typically in the range of δ 10-13 ppm. Its chemical shift is dependent on solvent and concentration. hw.ac.uklibretexts.org

Methylene Protons (-O-CH₂-COOH): A singlet at approximately δ 4.1-4.2 ppm. These two protons are chemically equivalent and are deshielded by the adjacent ether oxygen and the carboxylic acid group.

Oxane Ring Proton at C4 (CH-O): A multiplet expected around δ 3.7-3.9 ppm. This proton is directly attached to the ether linkage and its signal would be split by the four adjacent protons on C3 and C5.

Oxane Ring Protons at C2/C6 (-O-CH₂-): The four protons on the carbons adjacent to the ring oxygen would appear as two distinct multiplets, corresponding to the axial and equatorial positions. They are typically found in the range of δ 3.4-4.0 ppm.

Oxane Ring Protons at C3/C5 (-CH₂-): The four protons on the carbons beta to the ring oxygen would also appear as distinct axial and equatorial multiplets, generally at a more upfield region of approximately δ 1.6-2.0 ppm.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| -COOH | 10.0 - 13.0 | Broad Singlet (s) |

| -O-CH₂ -COOH | ~ 4.15 | Singlet (s) |

| Oxane H -4 | 3.7 - 3.9 | Multiplet (m) |

| Oxane H -2, H -6 | 3.4 - 4.0 | Multiplet (m) |

| Oxane H -3, H -5 | 1.6 - 2.0 | Multiplet (m) |

| Table 1: Predicted ¹H NMR data for this compound. |

Carbon-13 NMR (¹³C NMR) Spectroscopic Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, five distinct signals are anticipated due to the molecule's symmetry. Carboxyl carbons are characteristically found at the downfield end of the spectrum (165-185 ppm). libretexts.org

The expected signals for the carbon atoms are:

Carbonyl Carbon (-COOH): Expected in the region of δ 170-175 ppm.

Oxane Ring Carbon C4 (CH-O): This carbon, bearing the ether linkage, is predicted to be in the δ 70-75 ppm range.

Methylene Carbon (-O-CH₂-COOH): This carbon is deshielded by two oxygen atoms and would likely appear around δ 65-70 ppm.

Oxane Ring Carbons C2/C6 (-O-CH₂-): Due to the influence of the ring oxygen, these carbons are expected around δ 65-70 ppm.

Oxane Ring Carbons C3/C5 (-CH₂-): These carbons are in a more alkane-like environment and are predicted to be the most upfield, around δ 30-35 ppm.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C =O | 170 - 175 |

| Oxane C -4 | 70 - 75 |

| -O-C H₂-COOH | 65 - 70 |

| Oxane C -2, C -6 | 65 - 70 |

| Oxane C -3, C -5 | 30 - 35 |

| Table 2: Predicted ¹³C NMR data for this compound. |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR experiments are essential for unambiguously assigning the structure by showing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the oxane ring. For instance, the H4 proton signal would show a cross-peak with the H3/H5 proton signals, which in turn would show correlations to the H2/H6 protons, confirming the spin system of the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached. researchgate.net It would be used to definitively assign each proton signal to its corresponding carbon in the structure (e.g., linking the signal at δ ~4.15 ppm to the -O-C H₂-COOH carbon).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for connecting the different fragments of the molecule. Key correlations would include a cross-peak between the methylene protons (-O-CH₂ -COOH) and the C4 carbon of the oxane ring, as well as the carbonyl carbon. This would unequivocally establish the ether linkage between the acetic acid moiety and the C4 position of the oxane ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern. For this compound (C₇H₁₂O₄), the molecular weight is 160.16 g/mol . High-resolution mass spectrometry (HRMS) would confirm the exact mass and elemental formula.

Predicted adducts in electrospray ionization (ESI) mass spectrometry would include:

[M+H]⁺: m/z 161.08

[M+Na]⁺: m/z 183.06

[M-H]⁻: m/z 159.07

The fragmentation pattern in tandem MS (MS/MS) would likely involve characteristic losses. A primary fragmentation pathway could be the cleavage of the ether bond, leading to fragments corresponding to the oxane ring (m/z 85, representing a dehydrated oxan-4-ol fragment) and the glyoxylic acid moiety. Another expected fragmentation would be the loss of the carboxyl group (-COOH, 45 Da) or water (-H₂O, 18 Da).

| Ion/Fragment | Predicted m/z | Description |

| [M-H]⁻ | 159.07 | Parent Ion (Negative Mode) |

| [M+H]⁺ | 161.08 | Parent Ion (Positive Mode) |

| [M+Na]⁺ | 183.06 | Sodium Adduct |

| [C₅H₉O]⁺ | 85.06 | Fragment from cleavage of ether bond |

| [M-COOH]⁺ | 115.08 | Loss of carboxyl group |

| Table 3: Predicted Mass Spectrometry Data for this compound. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The spectrum of this compound is expected to be dominated by absorptions from the carboxylic acid and ether groups. orgchemboulder.com

The key characteristic absorption bands predicted are:

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the range of 2500-3300 cm⁻¹. This broadness is a hallmark of the hydrogen-bonded dimers that carboxylic acids typically form. libretexts.orgjove.com

C-H Stretch (Aliphatic): Sharp peaks appearing just under 3000 cm⁻¹, typically between 2850-2960 cm⁻¹, corresponding to the C-H bonds of the oxane and methylene groups.

C=O Stretch (Carbonyl): A very strong and sharp absorption band between 1700-1760 cm⁻¹. For a hydrogen-bonded dimer, this peak is typically centered around 1710 cm⁻¹. orgchemboulder.commsu.edu

C-O-C Stretch (Ether): A strong, characteristic absorption in the fingerprint region, typically around 1080-1150 cm⁻¹, indicating the ether linkage.

C-O Stretch (Carboxylic Acid): A medium intensity band is also expected between 1210-1320 cm⁻¹. uomustansiriyah.edu.iq

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Strong, Very Broad |

| Aliphatic CH₂ | C-H Stretch | 2850 - 2960 | Medium to Strong |

| Carbonyl | C=O Stretch | 1700 - 1760 | Strong, Sharp |

| Carboxylic Acid | C-O Stretch | 1210 - 1320 | Medium |

| Ether | C-O-C Stretch | 1080 - 1150 | Strong |

| Table 4: Predicted Infrared (IR) Absorption Bands for this compound. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. libretexts.org This technique provides accurate data on bond lengths, bond angles, and torsional angles. For this compound, a single-crystal X-ray diffraction analysis would confirm the chair conformation of the oxane ring and the geometry of the acetic acid substituent.

Crucially, this analysis would reveal the supramolecular structure in the solid state, particularly the nature of the hydrogen bonding. Carboxylic acids frequently form centrosymmetric dimers in the crystal lattice through strong hydrogen bonds between their -COOH groups. rsc.org X-ray crystallography would confirm the existence of such a dimer and provide precise measurements of the hydrogen bond distances and angles.

To date, a crystal structure for this compound has not been deposited in public databases. Obtaining a high-quality single crystal suitable for diffraction analysis would be a necessary first step. msu.edu Such a structure would provide the ultimate confirmation of the molecular and supramolecular features of this compound. mdpi.com

Computational Chemistry and Theoretical Investigations of 2 Oxan 4 Yloxy Acetic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can predict the electronic structure, reactivity, and stability of 2-(Oxan-4-yloxy)acetic acid with a high degree of accuracy.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of many-body systems. For this compound, DFT calculations, often employing a functional such as B3LYP with a basis set like 6-31G*, can provide a detailed picture of its electronic landscape.

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A larger HOMO-LUMO gap generally implies higher stability and lower reactivity. Theoretical calculations for similar ether-containing carboxylic acids suggest that this compound would possess a significant energy gap, indicative of a stable molecule. mdpi.comnih.govrsc.org

Molecular Electrostatic Potential (MEP) maps can also be generated using DFT. These maps visualize the charge distribution across the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show a high electron density around the carboxylic acid group's oxygen atoms, making them susceptible to electrophilic attack, while the hydrogen of the carboxyl group would be an electron-poor region.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | 2.1 eV |

| HOMO-LUMO Gap | 8.6 eV |

| Dipole Moment | 2.8 D |

These values are illustrative and represent typical results from DFT calculations for similar small organic molecules.

Conformational Analysis and Energy Minima Identification

The flexibility of the oxane ring and the rotatable bonds in the acetic acid side chain mean that this compound can exist in multiple conformations. Conformational analysis aims to identify the most stable, low-energy structures.

Computational methods can systematically explore the potential energy surface of the molecule to identify all stable conformers and the transition states that connect them. The relative energies of these conformers can then be calculated to determine their population at a given temperature. For this compound, it is anticipated that the conformer with the acetic acid group in an equatorial position on the chair-form oxane ring would be the global energy minimum. Studies on substituted tetrahydropyrans have shown that the energy barrier for ring flipping is around 10 kcal/mol. cas.cz

Table 2: Hypothetical Relative Energies of this compound Conformers

| Conformer | Relative Energy (kcal/mol) |

| Chair (Equatorial) | 0.00 |

| Chair (Axial) | +2.5 |

| Twist-Boat | +5.8 |

These values are hypothetical and based on typical energy differences for substituted cyclic ethers.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijpsonline.comajgreenchem.com This is particularly useful in drug discovery for predicting the binding mode of a ligand to the active site of a protein.

While there are no specific published docking studies for this compound, its structural motifs—a carboxylic acid and an ether linkage—are common in biologically active molecules. Docking simulations could be performed to explore its potential interactions with various biological targets. The carboxylic acid group is a strong hydrogen bond donor and acceptor, and the ether oxygen can also act as a hydrogen bond acceptor. These features would likely dominate its binding interactions.

For a hypothetical docking study against a target protein, the binding affinity, typically expressed as a docking score or binding energy, would be calculated. The simulation would also reveal the specific amino acid residues involved in the interaction. For instance, the carboxylic acid could form salt bridges with positively charged residues like arginine or lysine, or hydrogen bonds with polar residues like serine or threonine.

Table 3: Hypothetical Molecular Docking Results for this compound with a Generic Kinase Target

| Parameter | Value |

| Binding Affinity (kcal/mol) | -6.8 |

| Interacting Residues | Arg84, Lys45, Ser120 |

| Type of Interactions | Hydrogen bonds, van der Waals forces |

This data is purely illustrative of the type of output from a molecular docking simulation.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

Molecular Dynamics (MD) simulations provide a detailed view of the dynamic behavior of a molecule over time. mdpi.comnih.gov An MD simulation of this compound, typically in a solvent like water, would reveal how the molecule moves, flexes, and interacts with its environment.

These simulations can be used to study the stability of different conformers, the dynamics of the oxane ring (e.g., ring-puckering), and the rotation around single bonds. MD simulations can also provide insights into the hydration of the molecule, showing the arrangement and residence times of water molecules around the polar carboxylic acid group and the ether oxygen. nih.govresearchgate.net

Key parameters that can be extracted from MD simulations include the root-mean-square deviation (RMSD) to assess structural stability, the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule, and the radial distribution function (RDF) to understand the solvent structure around the solute.

Prediction of Spectroscopic Parameters through Computational Methods

Computational chemistry can also predict spectroscopic data, which can be compared with experimental results to confirm the structure of a synthesized compound.

DFT calculations can be used to predict the vibrational frequencies of this compound, which correspond to the peaks in an infrared (IR) spectrum. Characteristic peaks would be expected for the C=O and O-H stretching of the carboxylic acid group, and the C-O-C stretching of the ether linkage.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated. These predictions are valuable for assigning the signals in an experimental NMR spectrum. The calculated chemical shifts would be sensitive to the electronic environment of each nucleus, providing a detailed confirmation of the molecular structure.

Table 4: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopy Type | Predicted Key Signals |

| IR (cm⁻¹) | ~1710 (C=O stretch), ~3300-2500 (O-H stretch), ~1100 (C-O-C stretch) |

| ¹H NMR (ppm) | ~10-12 (COOH), ~4.1 (OCH₂), ~3.5-3.9 (CH-O), ~1.5-1.9 (CH₂) |

| ¹³C NMR (ppm) | ~175 (C=O), ~75 (CH-O), ~68 (OCH₂), ~30-35 (CH₂) |

These are representative values for the functional groups present in the molecule and are for illustrative purposes.

Biological Activity and Mechanistic Studies of 2 Oxan 4 Yloxy Acetic Acid Derivatives

Enzyme Inhibition and Activation Profiles of Analogues

Derivatives of 2-(Oxan-4-yloxy)acetic acid have been investigated for their ability to modulate the activity of various enzymes. These studies are crucial for understanding the therapeutic potential and mechanism of action of these compounds. The inhibitory profiles are often quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of a substance needed to inhibit a biological process or component by 50%.

Notably, various acetic acid derivatives have shown potent inhibitory effects on several key enzymes. For instance, certain phenoxy acetic acid derivatives have been identified as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. mdpi.com One study found that specific derivatives exhibited COX-2 inhibitory activity with IC50 values as low as 0.06 µM. mdpi.com Similarly, indole (B1671886) acetic acid sulfonate derivatives have been evaluated as inhibitors of ectonucleotidases, enzymes that play a role in cancer progression, with some compounds showing IC50 values in the sub-micromolar range. rsc.org Other research has focused on the inhibition of monoamine oxidase B (MAO-B), an enzyme linked to neurodegenerative diseases, by benzylamine-sulfonamide derivatives, revealing highly potent agents with IC50 values down to 0.041 µM. tandfonline.com

Table 1: Enzyme Inhibition by Acetic Acid Derivatives

| Compound Class | Target Enzyme | Potency (IC50) | Reference |

| Phenoxy Acetic Acid Derivatives | Cyclooxygenase-2 (COX-2) | 0.06 - 0.97 µM | mdpi.com |

| Indole Acetic Acid Sulfonate Derivatives | Ectonucleotidases (h-ENPP1) | 0.32 - 0.81 µM | rsc.org |

| Benzylamine-Sulfonamide Derivatives | Monoamine Oxidase B (hMAO-B) | 0.041 - 0.065 µM | tandfonline.com |

| Pyridazine Sulphonate Derivatives | Cyclooxygenase-2 (COX-2) | 0.05 - 0.14 µM | semanticscholar.org |

| Pyridazine Sulphonate Derivatives | Lipoxygenase (LOX) | 2 - 7 µM | semanticscholar.org |

| Fosinopril (related structure) | Lysosomal phospholipase A2 (PLA2G15) | 0.18 µM | nih.gov |

Target Identification and Validation Methodologies

Identifying the specific molecular target of a small molecule is a cornerstone of modern drug discovery. nih.gov The process typically follows one of two main pathways: the target-based approach or the phenotype-based approach. In the target-based (or reverse chemical genetics) approach, a specific protein is chosen based on its known role in a disease, and compounds are screened for their ability to bind to and modulate this purified protein. nih.gov

Once a potential target is identified, it must be validated to confirm its role in the disease process and its suitability for therapeutic intervention. ucl.ac.uktechnologynetworks.com Several methodologies are employed for this purpose:

Genetic Validation: This involves manipulating the target gene in cellular or animal models. Techniques like RNA interference (RNAi) or CRISPR-based gene editing can be used to knock down, knock out, or overexpress the target gene to see if it mimics or alters the effect of the compound. nih.govwjbphs.com Finding a mutation in the target that confers resistance to the compound is considered strong evidence of physiological relevance. nih.gov

Pharmacological Validation: This uses selective pharmacological agents (small molecules, antibodies) to modulate the target's activity. The goal is to demonstrate that changes in the target's function correlate with a therapeutic effect. wjbphs.com

Biochemical and Biophysical Methods: Direct binding between the compound and the target protein can be confirmed using various techniques. Thermal proteome profiling (TPP), for example, measures changes in the thermal stability of proteins across the proteome upon drug treatment; a change in stability suggests a direct interaction. technologynetworks.com Structural biology methods, particularly X-ray crystallography, can provide a three-dimensional model of the compound bound to the target, offering definitive proof of interaction and guiding further optimization. ucl.ac.uk

Kinetic Studies of Enzyme Modulation

Kinetic studies are essential for characterizing the mechanism by which a compound inhibits or activates an enzyme. These studies go beyond determining the IC50 value to reveal how the inhibitor interacts with the enzyme and its substrate.

A common method involves measuring the reaction rate at various substrate concentrations in the absence and presence of the inhibitor. The data are often visualized using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/substrate concentration). tandfonline.commdpi.com The pattern of changes in this plot helps determine the type of inhibition:

Competitive Inhibition: The inhibitor binds only to the free enzyme at its active site, competing with the substrate. This increases the apparent Michaelis constant (Km) but does not affect the maximum velocity (Vmax). mdpi.com

Non-competitive Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex at a site other than the active site (an allosteric site). This decreases the Vmax but does not change the Km. tandfonline.commdpi.com

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This type of inhibition reduces both Vmax and Km. rsc.org

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, but with different affinities. It affects both Km and Vmax. mdpi.com

From these studies, the inhibition constant (Ki), which represents the concentration required to produce half-maximum inhibition, can be calculated. tandfonline.com Additionally, some inhibitors, particularly many non-steroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes, exhibit time-dependent inhibition, where the inhibitory complex forms slowly over time, leading to a more tightly bound state. acs.org

Receptor Binding and Agonist/Antagonist Activity

In addition to interacting with enzymes, derivatives of this compound are studied for their ability to bind to cellular receptors. G-protein coupled receptors (GPCRs) are a particularly important class of targets, as they are involved in a vast array of physiological processes and are the targets of a large percentage of existing drugs. creative-bioarray.comeurofinsdiscovery.com The binding of a ligand (the compound) to a receptor can either activate it (agonist activity) or block its activation by endogenous ligands (antagonist activity).

The affinity of a compound for a receptor is a critical parameter, often expressed as the equilibrium dissociation constant (Kd) or the inhibition constant (Ki). nih.govgoogle.com For example, studies on melatonin (B1676174) derivatives have determined their binding affinities for MT1 and MT2 receptors through competition experiments with a radiolabeled ligand. unito.it Such studies are fundamental to identifying compounds that can selectively target specific receptors, which is crucial for achieving a desired therapeutic effect while minimizing off-target side effects.

In Vitro Receptor Assays

A variety of in vitro assays are used to characterize the interaction between a compound and its target receptor, providing a rapid and cost-effective way to screen large numbers of molecules. nih.govresearchgate.net Radioligand binding assays are a cornerstone of this process. sygnaturediscovery.com These assays use a radioactively labeled ligand (e.g., with ³H or ¹²⁵I) that is known to bind to the target receptor with high affinity.

There are three main types of in vitro radioligand binding assays:

Saturation Assays: In these experiments, increasing concentrations of a radioligand are incubated with a preparation of the receptor (e.g., cell membranes) until all receptors are occupied (saturated). This allows for the determination of the receptor density (Bmax) and the radioligand's equilibrium dissociation constant (Kd), a measure of its affinity. nih.govsygnaturediscovery.com

Competition (or Displacement) Assays: Here, a fixed concentration of a radioligand competes for receptor binding with varying concentrations of an unlabeled test compound. The ability of the test compound to displace the radioligand is measured. This yields an IC50 value, which can be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation. google.com This is the most common method for screening and ranking the affinities of new compounds. nih.gov

Kinetic Assays: These assays measure the rates at which a radioligand associates with (kon) and dissociates from (koff) the receptor. The ratio of these rates (koff/kon) provides another way to calculate the Kd. Ligands with high affinity typically have slow dissociation rates. acs.org

Antimicrobial Activity Investigations

A significant area of research for acetic acid derivatives, particularly those incorporating a coumarin (B35378) scaffold, is their potential as antimicrobial agents. scispace.comresearchgate.net Coumarins are a class of natural compounds known for a wide range of biological activities, and their derivatives have shown promise in combating various bacterial and fungal pathogens. globalresearchonline.netfarmaciajournal.com

The antimicrobial efficacy of these compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. mdpi.com Studies have screened these derivatives against a panel of clinically relevant microbes, including Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, and fungi like Candida albicans. globalresearchonline.netfarmaciajournal.comekb.eg Some derivatives have demonstrated significant activity, with certain coumarin-3-acetic acid derivatives showing appreciable efficacy against both Gram-positive and Gram-negative strains. researchgate.net The mechanism for some of these compounds may involve the inhibition of essential bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are validated targets for antibacterial drugs. ekb.eg

Table 2: Antimicrobial Activity (MIC) of Heterocyclic Acetic Acid Derivatives

| Compound Class | Organism | Activity (MIC in µM or µg/mL) | Reference |

| Rhodanine-3-acetic acid derivative | S. aureus | 62.5 - 250 µg/mL | uj.edu.pl |

| Rhodanine-3-propionic acid derivative | S. aureus | 125 - 250 µg/mL | uj.edu.pl |

| Benzimidazole derivative (4a) | S. aureus | 3.9 µg/mL | ekb.eg |

| Benzimidazole derivative (4a) | B. subtilis | 7.8 µg/mL | ekb.eg |

| Benzimidazole derivative (8a) | S. aureus | 7.8 µg/mL | ekb.eg |

| Benzimidazole derivative (8a) | E. coli | 15.6 µg/mL | ekb.eg |

| 2-Thiohydantoin-3-acetic acid hybrid (5b) | S. aureus | 15.62 µg/mL | mdpi.com |

| 2-Thiohydantoin-3-acetic acid hybrid (5f) | B. subtilis | 31.25 µg/mL | mdpi.com |

Antibacterial Spectrum and Potency

Antifungal Efficacy

Similarly, dedicated studies on the antifungal efficacy of this compound and its derivatives are not prominently featured in the available research. Although some heterocyclic derivatives of acetic acid have been investigated for antifungal properties, specific data for the oxan-yloxy series is sparse.

Anti-inflammatory and Analgesic Properties in Preclinical Models

Research into compounds structurally related to this compound suggests potential for anti-inflammatory and analgesic activities. For instance, derivatives of 2-(Oxan-4-yloxy)benzoyl chloride have been noted for their potential pharmacological properties, including anti-inflammatory and analgesic effects. One study highlighted that piperidine (B6355638) derivatives synthesized from this benzoyl chloride demonstrated significant pain-relieving effects in animal models, comparable to standard analgesics like ibuprofen. The proposed mechanism for these effects involves interaction with specific pain receptors. While these findings are for benzoyl chloride derivatives rather than acetic acid derivatives, they point to the potential of the 2-(oxan-4-yloxy) moiety in modulating inflammatory and pain pathways.

Anticancer Potential and Mechanisms of Action

The anticancer potential of compounds containing the 2-(oxan-4-yloxy) group has been a subject of investigation. Research on similar compounds, such as 5-iodo-2-((tetrahydro-2H-pyran-4-yl)oxy)aniline , indicates significant anticancer properties. These compounds have been explored for their therapeutic potential, including anti-cancer activities.

In vitro studies on derivatives of 5-iodo-2-((tetrahydro-2H-pyran-4-yl)oxy)aniline have demonstrated a reduction in cell viability in various cancer cell lines, including A549 human lung adenocarcinoma cells. The structure of the derivative plays a crucial role in its cytotoxic effects, with some demonstrating potent activity while maintaining low toxicity towards non-cancerous cells. This highlights the potential for developing selective anticancer agents based on this scaffold.

Mechanistic studies have provided insights into how these compounds may exert their anticancer effects. For example, certain derivatives of 2-(Oxan-4-yloxy)benzoyl chloride were found to induce apoptosis in hypopharyngeal tumor cells. This pro-apoptotic activity was reported to be more effective than some existing treatments, suggesting a promising avenue for the development of novel anticancer therapies.

Cell Proliferation and Viability Assays

Neurodegenerative Disease Research Applications

The tetrahydropyran (B127337) moiety, a key feature of this compound, has appeared in compounds investigated for neuroprotective effects. Research on compounds derived from tetrahydropyran structures has shown potential for treating neurodegenerative conditions. Specifically, these compounds demonstrated the ability to increase the viability of HT-22 neuronal cells when exposed to neurotoxic agents. Furthermore, the potential of siagoside, a compound containing an oxane ring, has been investigated in Phase 2 trials for Parkinson's disease. drugbank.com While this research does not directly involve this compound, it suggests that the oxane structure could be a valuable component in the design of new drugs targeting neurodegenerative diseases.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Systematic Structural Modifications and Their Impact on Biological Activity

Systematic modification of the 2-(Oxan-4-yloxy)acetic acid scaffold is a key strategy to enhance potency, selectivity, and pharmacokinetic profiles. This involves targeted alterations at three primary locations: the oxane ring, the acetic acid moiety, and the potential introduction of a linker group.

The oxane ring, also known as tetrahydropyran (B127337) (THP), is more than a simple solubilizing group; it acts as a polar, conformationally restrained scaffold that can influence metabolic stability and engage in hydrogen bonding. acs.orgresearchgate.net Modifications to this ring can have a profound impact on biological activity.

Substitution on the Oxane Ring: Introducing substituents onto the oxane ring can alter the molecule's steric profile, polarity, and conformational preference. acs.org For instance, adding small alkyl groups could enhance van der Waals interactions with a target protein. In contrast, polar substituents like hydroxyl or amino groups could introduce new hydrogen bonding opportunities. The position of substitution is also critical; for example, substitution at the C2 or C3 positions would have different spatial implications than at the C4 position where the ether linkage resides.

Ring Scaffolding and Isosteric Replacement: Replacing the oxane ring with other cyclic systems is a common strategy to probe the importance of the ring's size, polarity, and geometry. In some contexts, replacing a cyclohexyl group with a more polar tetrahydropyran ring has been shown to improve properties like permeability. acs.orgacs.org Conversely, replacing the oxane with a different heterocycle, such as a piperidine (B6355638) or a furan, could dramatically alter or diminish biological activity by changing key binding interactions. nih.gov

Table 1: Potential Modifications of the Oxane Moiety and Their Predicted Impact

| Modification Type | Example | Predicted Impact on Properties/Activity | Rationale |

|---|---|---|---|

| Ring Substitution | Addition of a methyl group | May increase lipophilicity and steric bulk, potentially improving binding affinity through hydrophobic interactions. | Alters local shape and electronics to better fit a target's binding pocket. |

| Addition of a hydroxyl group | Increases polarity and hydrogen bonding potential. | May introduce a key interaction with the target or improve aqueous solubility. | |

| Isosteric Replacement | Replacement with a cyclohexane (B81311) ring | Decreases polarity, increases lipophilicity. | Probes the importance of the ring oxygen for activity or solubility. |

| Replacement with a piperidine ring | Introduces a basic center, allowing for salt formation and new ionic interactions. | Can significantly alter pKa, solubility, and potential for ionic bonding with the target. | |

| Replacement with a smaller oxetane (B1205548) ring | Increases ring strain and alters bond angles, potentially acting as a conformational lock. acs.org | The smaller, more polar core can improve solubility and metabolic stability while influencing the basicity of nearby groups. acs.org |

The carboxylic acid group is a critical functional handle, often acting as a key hydrogen bond donor/acceptor or forming ionic interactions with biological targets. However, its acidic nature can also lead to poor membrane permeability and rapid metabolism. nih.govresearchgate.net Therefore, its modification is a central aspect of SAR studies.

Ester and Amide Formation: Conversion of the carboxylic acid to an ester or an amide is a primary modification. Esterification, often used in prodrug design, masks the polar acid group, thereby increasing lipophilicity and enhancing cell membrane permeability. patsnap.com Amide formation introduces a new hydrogen bond donor and can create more complex and specific interactions with a target.

Bioisosteric Replacement: Replacing the entire carboxylic acid group with a bioisostere—a group with similar physicochemical properties—is a powerful strategy to overcome pharmacokinetic challenges. nih.govresearchgate.net Common bioisosteres for carboxylic acids include tetrazoles, hydroxamic acids, and acylsulfonamides. A tetrazole, for instance, offers a similar acidic pKa and spatial arrangement of hydrogen bond acceptors but can offer improved metabolic stability and oral bioavailability. nih.gov

Table 2: Common Modifications of the Acetic Acid Moiety

| Modification | Resulting Functional Group | Key Changes in Properties | Potential Therapeutic Advantage |

|---|---|---|---|

| Esterification | Ester | Increased lipophilicity, loss of acidic proton. | Enhanced membrane permeability (prodrug strategy). patsnap.com |

| Amidation | Amide | Neutral, adds H-bond donor, can increase rigidity. | Altered binding interactions, improved metabolic stability. |

| Bioisosteric Replacement | Tetrazole | Similar pKa to carboxylic acid, metabolically stable. | Improved potency and pharmacokinetic profile. nih.gov |

| Acylsulfonamide | Strongly acidic, different geometry. | Increased potency through new H-bonding interactions. nih.gov | |

| Hydroxamic Acid | Can chelate metal ions, different H-bonding pattern. | Can be used to target metalloenzymes. nih.gov |

A linker or spacer can be introduced between the oxane ring and the acetic acid moiety to optimize the spatial orientation of these two key fragments. The characteristics of the linker—its length, rigidity, and chemical nature—are critical variables in SAR. mdpi.com

Linker Length and Flexibility: Varying the length of an alkyl chain linker can adjust the distance between the oxane and acid groups to achieve an optimal fit within a target's binding site. Flexible linkers allow the molecule to adopt multiple conformations, while rigid linkers (e.g., containing double bonds or small rings) can lock the molecule into a specific, more active conformation, potentially increasing potency and selectivity. nih.gov

Linker Composition: The atoms within the linker also influence properties. For example, incorporating an amide (-CONH-) or ether (-O-) within the linker chain can introduce hydrogen bonding capabilities and alter solubility. Studies on other molecular scaffolds have shown that the choice of linker, such as -CO- versus -CH2- or -CONH-, can be critical for biological activity by precisely positioning terminal functional groups. nih.gov

Modifications of the Acetic Acid Moiety

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling uses statistical and machine learning methods to create a mathematical relationship between the chemical structures of a series of compounds and their biological activity. tandfonline.com For derivatives of this compound, QSAR can guide the design of new, more potent analogs by predicting their activity before synthesis.

The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. researchgate.netscispace.com For a scaffold like this compound, a wide range of descriptors would be relevant.

Physicochemical Descriptors: These describe properties like lipophilicity (logP), electronic distribution (pKa), and size. For phenoxyacetic acids, hydrophobic (π) and electronic (σ) parameters have been shown to correlate with biological activity. nih.gov

Topological and Constitutional Descriptors: These relate to molecular size, shape, and atom connectivity. Examples include molecular weight, number of rotatable bonds, and topological polar surface area (TPSA). mdpi.comnih.gov

Electronic Descriptors: Quantum chemical calculations can provide electronic descriptors like the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which relate to the molecule's reactivity. mdpi.com

3D Descriptors: These descriptors capture the three-dimensional arrangement of the molecule. Examples include 3D-MoRSE (3D-Molecular Representation of Structure based on Electron diffraction) descriptors, which have been successfully used to model the activity of other carboxylic acid derivatives. nih.gov

Table 3: Representative Molecular Descriptors for QSAR Modeling

| Descriptor Class | Specific Descriptor | Information Encoded |

|---|---|---|

| Physicochemical | logP | Lipophilicity / Hydrophobicity |

| pKa | Acidity / Ionization state at physiological pH | |

| Topological | Molecular Weight (MW) | Size of the molecule |

| Topological Polar Surface Area (TPSA) | Polar surface area, related to membrane permeability | |

| Electronic | HOMO / LUMO Energy | Electron-donating / accepting ability, reactivity |

| Hammett constants (σ) | Electronic effect of substituents | |

| Steric | Molar Refraction (MR) | Molar volume and polarizability |

Once descriptors are calculated, a model is built to correlate them with biological activity. This involves selecting the most relevant descriptors and using a statistical or machine learning algorithm to generate a predictive equation.

Model Development: The dataset of compounds is typically split into a training set, used to build the model, and a test set, used to evaluate its predictive power. frontiersin.org Various regression methods can be employed, from traditional Multiple Linear Regression (MLR) and Partial Least Squares (PLS) to more advanced machine learning algorithms like Support Vector Machines (SVM), k-Nearest Neighbors (KNN), and Gradient Boosting. nih.govnih.gov

Model Validation: Rigorous validation is essential to ensure the QSAR model is robust and predictive, not just descriptive.

Internal Validation: Techniques like leave-one-out cross-validation (LOO-CV) are used on the training set to assess the model's internal consistency. The resulting cross-validated correlation coefficient (q² or Q²) is a key metric; a q² > 0.5 is generally considered indicative of a predictive model. tandfonline.com

External Validation: The model's true predictive ability is tested by using it to predict the activity of the external test set compounds (which were not used to build the model). The predictive squared correlation coefficient (pred_r² or R²_ext) is calculated for this purpose. tandfonline.comfrontiersin.org Other statistical metrics like the coefficient of determination (r²) and the Root Mean Squared Error (RMSE) are also used to judge the model's quality. nih.gov

Selection of Molecular Descriptors

Ligand Efficiency and Drug Likeness Evaluation

The principles of ligand efficiency (LE) and drug-likeness are critical metrics in the early stages of drug discovery, guiding the selection and optimization of lead compounds. nih.gov Drug-likeness is often assessed using guidelines such as Lipinski's Rule of Five, which predicts the potential for oral bioavailability based on key physicochemical properties. drugbank.comnih.gov

An analysis of this compound reveals a profile that is highly compliant with these established drug-likeness criteria. The molecule possesses a low molecular weight, a balanced number of hydrogen bond donors and acceptors, and a negative calculated octanol-water partition coefficient (XlogP), indicating hydrophilicity. These properties, summarized in Table 1, suggest that the scaffold has a favorable starting point for developing orally available drugs.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value | Lipinski's Rule of Five Guideline | Compliance |

|---|---|---|---|

| Molecular Formula | C₇H₁₂O₄ | N/A | N/A |

| Molecular Weight | 160.17 g/mol | ≤ 500 | Yes |

| XlogP | -0.1 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 1 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 4 | ≤ 10 | Yes |

Data sourced from PubChem and calculated based on the structure.

Ligand efficiency (LE) is a metric that relates the binding affinity of a compound to its size (typically the number of non-hydrogen atoms), providing a measure of binding potency per atom. wikipedia.orggardp.org While specific binding data for the parent compound against a particular target is not extensively documented, its small size and favorable physicochemical profile make it an efficient building block. The value of the this compound scaffold is demonstrated by its incorporation into larger, more complex molecules that have shown significant biological activity.

Table 2: Comparison of Physicochemical Properties of this compound and a Derivative

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP | H-Bond Donors | H-Bond Acceptors |

|---|---|---|---|---|---|

| This compound | C₇H₁₂O₄ | 160.17 | -0.1 | 1 | 4 |

| 2-[(3S)-1-[5-(cyclohexylcarbamoyl)-6-(oxan-4-yloxy)pyridin-2-yl]piperidin-3-yl]acetic acid | C₂₄H₃₄N₄O₅ | 474.55 | 2.1 | 3 | 7 |

Data sourced from PubChem.

Conformational Flexibility and its Influence on Biological Interactions

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and conformational flexibility. This compound possesses a unique combination of a semi-rigid ring system and a flexible side chain, which dictates its interaction with biological targets.

The six-membered oxane (tetrahydropyran) ring is the dominant structural feature. Consistent with studies on similar saturated heterocyclic systems, the oxane ring predominantly adopts a thermodynamically stable chair conformation. vulcanchem.com This chair form minimizes torsional and steric strain, positioning the substituents at the 4-position (the ether oxygen leading to the acetic acid) in either an axial or equatorial orientation. The preference for an equatorial position is common for bulky substituents as it minimizes unfavorable 1,3-diaxial interactions, thereby locking the ring into a predominant and predictable conformation.

This defined conformational preference of the oxane ring provides a rigid scaffold that can effectively orient the appended functional groups in a specific region of three-dimensional space. The ether linkage and the acetic acid side chain introduce degrees of rotational freedom, allowing the terminal carboxylate group to adopt various orientations. researchgate.net This flexibility is crucial for enabling the molecule to find an optimal binding pose within a receptor's active site. nih.gov The carboxylate group is a key interaction point, capable of forming strong hydrogen bonds or ionic interactions with amino acid residues in a protein target. unina.it

The importance of the oxane ring's conformation is highlighted in studies of complex molecules where it serves as a core component. For example, in the development of RNA splicing modulators, the specific chair conformation of a substituted tetrahydropyran ring was found to be essential for cytotoxicity; distorting this chair form led to a dramatic reduction in activity. nih.govsemanticscholar.orgacs.org Similarly, in the design of IDH1 inhibitors, the oxane-4-yloxy group helps to correctly position the rest of the inhibitor molecule within a hydrophobic allosteric binding site, with the ether oxygen potentially forming key interactions. nih.gov The interplay between the rigid oxane scaffold and the flexible linker allows the molecule to adapt to the binding site, a process known as induced fit, which is critical for achieving high-affinity binding.

Pharmacokinetic and Pharmacodynamic Considerations for 2 Oxan 4 Yloxy Acetic Acid Analogues

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

The ADME profile of a drug determines its concentration and persistence in the body, thereby influencing its efficacy and toxicity. For analogues of 2-(Oxan-4-yloxy)acetic acid, the presence of the oxane (tetrahydropyran) ring and the acetic acid group are expected to be key determinants of their ADME properties. The tetrahydropyran (B127337) moiety, as a bioisostere of cyclohexane (B81311), can modulate lipophilicity and metabolic stability. pharmablock.com

In Vitro Permeability Assays

The ability of a drug to permeate biological membranes is a critical factor for its oral absorption and distribution into tissues. In vitro permeability assays, such as the Parallel Artificial Membrane Permeability Assay (PAMPA), are commonly used to predict in vivo absorption. Studies on some tetrahydropyran-containing compounds have shown that they may exhibit poor permeability across the blood-brain barrier. For instance, certain mitofusin activators with a tetrahydropyran group displayed low permeability in a PAMPA-BBB assay.

It is important to note that permeability can be influenced by various structural modifications. For example, the introduction of different substituents on the oxane ring or the aromatic part of the molecule can significantly alter its physicochemical properties, including its permeability.

Table 1: Representative In Vitro Permeability Data for Structurally Related Compounds

| Compound Analogue | Assay Type | Permeability (Papp, 10⁻⁶ cm/s) | Predicted Absorption |

| Analogue A (Hypothetical) | Caco-2 | 1.5 | Low |

| Analogue B (Hypothetical) | PAMPA | 5.8 | Moderate |

| Analogue C (Hypothetical) | Caco-2 | 12.3 | High |

Metabolic Stability and Metabolite Identification

Metabolic stability is a crucial parameter that influences a drug's half-life and oral bioavailability. The tetrahydropyran ring in analogues of this compound is generally considered to enhance metabolic stability compared to more flexible acyclic ether structures. Research has indicated that 3- and 4-substituted tetrahydropyran derivatives tend to have greater microsomal stability than their 2-substituted counterparts. acs.orgsigmaaldrich.com This is likely due to reduced lipophilicity and less favorable interactions with the active sites of cytochrome P450 (CYP) enzymes. acs.orgsigmaaldrich.com

However, it is noteworthy that for some compounds, increased in vitro microsomal stability of the tetrahydropyran moiety does not always translate to a longer plasma half-life in vivo. The primary sites of metabolism for such compounds would likely be the aromatic ring (if present) or the acetic acid side chain, leading to metabolites with altered activity or clearance profiles.

Table 2: Illustrative Metabolic Stability of Tetrahydropyran-Containing Compounds

| Compound Analogue | In Vitro System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Analogue X (Hypothetical) | Human Liver Microsomes | > 60 | < 10 |

| Analogue Y (Hypothetical) | Rat Liver Microsomes | 25 | 45 |

| Analogue Z (Hypothetical) | Human Liver Microsomes | 15 | 80 |

This table contains hypothetical data to illustrate the concept of metabolic stability, as specific data for this compound analogues is not available.

Plasma Protein Binding Assessments

Table 3: Representative Plasma Protein Binding of Acidic Compounds

| Compound Analogue | Plasma Source | % Bound | Major Binding Protein |

| Acidic Drug 1 (Example) | Human | 99.5 | Albumin |

| Acidic Drug 2 (Example) | Human | 85.2 | Albumin |

| Acidic Drug 3 (Example) | Rat | 92.7 | Albumin |

This table provides example data for acidic drugs to illustrate the range of plasma protein binding, as specific data for this compound analogues is not available.

Pharmacodynamic Characterization of Therapeutic Effects

The pharmacodynamic properties of a drug describe its mechanism of action and the relationship between drug concentration and its therapeutic effect. While the specific therapeutic target of this compound is not defined in the available literature, related ether-linked acetic acid derivatives have shown a range of biological activities. For example, α-tocopherol ether linked acetic acid (α-TEA) has demonstrated potent anticancer properties. chemsrc.com Other acetic acid derivatives have been investigated for cardiovascular effects. hama-univ.edu.sy The presence of the oxane ring can also influence biological activity by providing a rigid scaffold that can orient functional groups for optimal interaction with a biological target. pharmablock.com

Drug-Drug Interaction Potential

The potential for drug-drug interactions (DDIs) is a critical safety consideration. For analogues of this compound, potential interactions could arise from several mechanisms. Competition for plasma protein binding sites with other acidic drugs could lead to an increase in the free fraction of either drug, potentially enhancing their pharmacological effects or toxicity. wikipedia.org

Furthermore, if these analogues are metabolized by CYP enzymes, there is a potential for interactions with other drugs that are substrates, inhibitors, or inducers of the same enzymes. Acetic acid itself has been noted to have numerous potential drug interactions, although the relevance to the specific derivatives would need to be assessed. drugbank.com Ester derivatives of these acetic acids could be susceptible to hydrolysis by esterases, which could also be a site for potential drug interactions. hama-univ.edu.sy

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for the separation and analysis of 2-(Oxan-4-yloxy)acetic acid from complex mixtures. Its ability to resolve individual components allows for precise quantification.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile, polar compounds like this compound. Reversed-phase (RP) HPLC is the most common mode used for this purpose.

Principle : In RP-HPLC, the compound is separated based on its partitioning between a non-polar stationary phase (typically C18-silica) and a polar mobile phase.

Stationary Phase : A C18 (octadecylsilyl) column is generally preferred due to its hydrophobicity, which allows for the retention of moderately polar compounds.

Mobile Phase : A typical mobile phase consists of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). To ensure consistent retention and sharp peak shape, the mobile phase is often acidified with a small amount of an acid like formic acid or acetic acid. This suppresses the ionization of the carboxylic acid group, making the molecule less polar and increasing its retention on the reversed-phase column. epa.govdeswater.com

Detection : The carboxyl group allows for detection by a UV detector at a low wavelength, typically between 205-215 nm. ajrconline.org For higher sensitivity and specificity, an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) can be used.

| Parameter | Condition | Rationale/Comment |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Standard for separating moderately polar organic molecules. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with 0.1% Formic Acid | Acid suppresses ionization of the carboxyl group for better retention and peak shape. epa.gov |

| Flow Rate | 0.5 - 1.0 mL/min | Typical analytical flow rate for standard bore columns. mdpi.com |

| Column Temperature | 25 - 40 °C | Controlled temperature ensures reproducible retention times. deswater.com |

| Detection | UV at 210 nm | Detects the carboxyl functional group. ekb.eg |

| Injection Volume | 5 - 20 µL | Standard volume for analytical HPLC. |

Gas Chromatography (GC) is a high-resolution separation technique, but it is generally reserved for volatile and thermally stable compounds. Due to its high polarity and low volatility, this compound cannot be directly analyzed by GC. researchgate.net Therefore, a chemical derivatization step is mandatory to convert the polar carboxylic acid group into a less polar, more volatile ester. d-nb.inforestek.com

Derivatization : The primary goal of derivatization is to block the active hydrogen of the carboxylic acid group. Common approaches include:

Silylation : Reaction with agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form a trimethylsilyl (B98337) (TMS) ester. restek.com

Alkylation/Esterification : Reaction with reagents like diazomethane (B1218177) to form a methyl ester or with an alkyl halide such as 4-t-butylbenzyl bromide to form a benzyl (B1604629) ester, which can enhance detector response. d-nb.info

| Agent | Derivative Formed | Advantages | Disadvantages |

|---|---|---|---|

| BSTFA / MSTFA | Trimethylsilyl (TMS) Ester | Reaction is generally fast and efficient. restek.com | Derivatives can be sensitive to moisture; may also derivatize other functional groups. restek.com |

| Diazomethane | Methyl Ester | Highly reactive and produces high yields. | Explosive and carcinogenic, requiring special handling precautions. researchgate.net |

| Alkyl Halides (e.g., 4-t-butylbenzyl bromide) | Alkyl/Benzyl Ester | Can produce stable derivatives with excellent GC-MS properties. d-nb.info | Reaction conditions may be harsher and require a catalyst. d-nb.info |

GC Conditions : Once derivatized, the compound can be separated on a low- to mid-polarity capillary column (e.g., a 5% phenyl-polysiloxane phase like DB-5) and detected by a Flame Ionization Detector (FID) or, more powerfully, a Mass Spectrometer (MS). researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry. It is the preferred method for quantifying low levels of compounds like this compound, especially in complex biological matrices. jchps.com

Chromatography : The HPLC conditions are similar to those described in section 9.1.1. The use of volatile mobile phase modifiers like formic acid or ammonium (B1175870) formate (B1220265) is essential for compatibility with the MS interface. universiteitleiden.nl Hydrophilic Interaction Chromatography (HILIC) is an alternative separation mode for very polar compounds that are poorly retained in reversed-phase systems. springernature.com